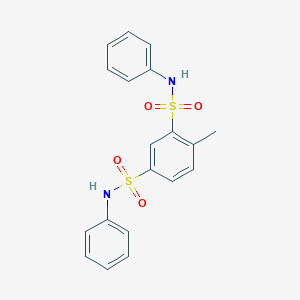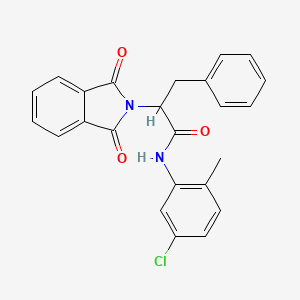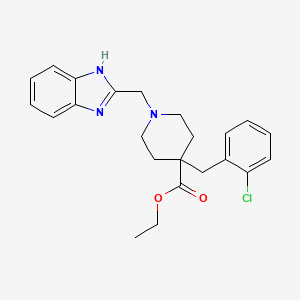
4-methyl-N,N'-diphenyl-1,3-benzenedisulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N,N'-diphenyl-1,3-benzenedisulfonamide, also known as MDB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MDB is a sulfonamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of 4-methyl-N,N'-diphenyl-1,3-benzenedisulfonamide is not fully understood. However, it has been suggested that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to bind to metal ions, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In vivo studies have shown that this compound has antitumor activity in mouse models. This compound has also been shown to bind to metal ions, which may contribute to its fluorescent properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N,N'-diphenyl-1,3-benzenedisulfonamide has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells, its ability to form strong hydrogen bonds, and its fluorescent properties. However, this compound has several limitations, including its low yield during synthesis, its potential toxicity, and its limited solubility in water.
Orientations Futures
There are several future directions for the study of 4-methyl-N,N'-diphenyl-1,3-benzenedisulfonamide. One direction is to further investigate its potential as an anticancer agent and to develop more efficient synthesis methods. Another direction is to explore its potential applications in material science, such as the synthesis of MOFs. Additionally, further studies are needed to better understand its mechanism of action and to investigate its potential as a fluorescent probe for the detection of metal ions.
Conclusion
This compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. This compound has potential as an anticancer agent, a building block for MOFs, and a fluorescent probe for the detection of metal ions. However, further studies are needed to fully understand its potential and limitations.
Méthodes De Synthèse
4-methyl-N,N'-diphenyl-1,3-benzenedisulfonamide can be synthesized through various methods, including the reaction of 4-methylbenzenesulfonyl chloride with N,N-diphenyl-1,3-benzenediamine in the presence of a base. Another method involves the reaction of 4-methylbenzenesulfonyl chloride with N,N-diphenylamine in the presence of a base, followed by oxidation with hydrogen peroxide. The yield of this compound using these methods ranges from 40-60%.
Applications De Recherche Scientifique
4-methyl-N,N'-diphenyl-1,3-benzenedisulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to form strong hydrogen bonds. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
4-methyl-1-N,3-N-diphenylbenzene-1,3-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c1-15-12-13-18(26(22,23)20-16-8-4-2-5-9-16)14-19(15)27(24,25)21-17-10-6-3-7-11-17/h2-14,20-21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXBHEGPAUZOTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-{[1-adamantyl(methyl)amino]methyl}-9-benzyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone dihydrochloride](/img/structure/B5118001.png)
![2-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5118008.png)

![1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5118021.png)
![(3'R*,4'R*)-1'-[3-(4-chlorophenoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5118024.png)
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5118029.png)
![1-(4-methoxyphenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B5118035.png)
amino]benzamide](/img/structure/B5118054.png)

![2-(4-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)-N,N-diethylacetamide](/img/structure/B5118066.png)
![N-{[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-2-(2-pyridinyl)ethanamine](/img/structure/B5118074.png)
![N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5118078.png)
![2-[{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5118085.png)
